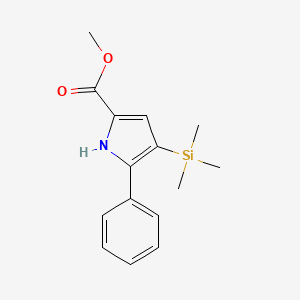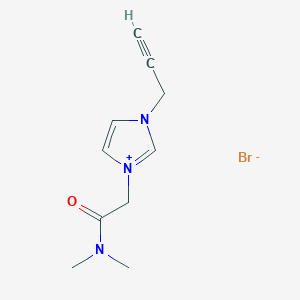![molecular formula C14H23N3 B12638731 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a cyclohexyl group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often involving a precursor such as cyclohexanone.
Introduction of the Dimethylamino Group: The dimethylamino group is added via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Coupling with Benzene-1,4-diamine: The final step involves coupling the cyclohexyl intermediate with benzene-1,4-diamine under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms such as amines or alcohols.
Substitution: Results in substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: A similar compound with a tetramethylated benzene ring.
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Another compound with a cyclohexyl group and pyridine substituents.
Uniqueness
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is unique due to its specific combination of a cyclohexyl group and a dimethylamino group on a benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H23N3/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-6,13-14,16H,7-10,15H2,1-2H3 |
Clave InChI |
UVWGEHCXWLCCLG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC(CC1)NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
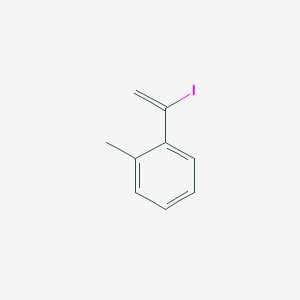

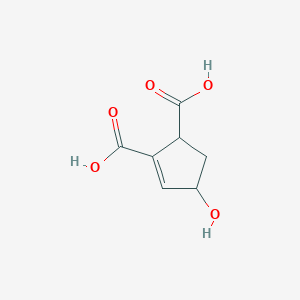
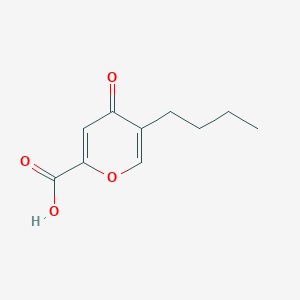
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)

![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
